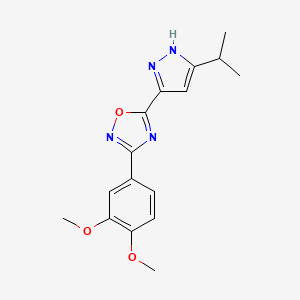

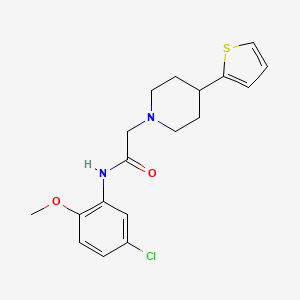

N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide” is a complex organic compound that contains a furan ring, a benzenesulfonamide moiety, and a methoxy group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group. The methoxy group is an alkyl group derived from methane.

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized using various methods . For instance, amide and ester derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a benzenesulfonamide moiety, and a methoxy group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, reduction, and reactions with Lewis acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid . The presence of the sulfonamide and methoxy groups would likely modify these properties.Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activities

Research has explored the anticancer and antiangiogenic potential of compounds related to N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide. A study by Romagnoli et al. (2015) found that a compound with a similar structure inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and showed potent vascular disrupting properties both in vitro and in vivo (Romagnoli et al., 2015).

Gold(I)-Catalyzed Synthesis

Wang et al. (2014) demonstrated the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This method highlights the compound's potential in complex chemical syntheses (Wang et al., 2014).

α1-Adrenoceptor Antagonism

A study on YM-12617, a compound similar to this compound, revealed its potential as an α1-adrenoceptor antagonist. This indicates possible applications in cardiovascular and urological therapeutics (Honda et al., 1985).

Energetic Materials Development

Jiaheng Zhang and J. Shreeve (2014) explored the use of furazan derivatives in the development of high-performance energetic materials, indicating potential applications in defense and aerospace industries (Zhang & Shreeve, 2014).

Anticancer Properties

Research into the anticancer properties of furan derivatives, including compounds structurally similar to this compound, has been conducted. A study by Zhang et al. (2010) on a related compound demonstrated its potential in anticancer applications (Zhang et al., 2010).

Reaction Mechanisms

The mechanism of reactions involving chromium carbene complexes with acetylenes, leading to furan formation, has been studied by Mccallum et al. (1988). This research offers insights into the complex chemical behavior of furan derivatives (Mccallum et al., 1988).

Mécanisme D'action

Target of action

Furan derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .

Mode of action

The mode of action of furan and sulfonamide derivatives can vary greatly depending on the specific compound and its targets. For example, some furan derivatives may exert their effects by interacting with cellular receptors or enzymes .

Biochemical pathways

The biochemical pathways affected by furan and sulfonamide derivatives can be diverse, depending on the specific compound and its targets. For example, sulfonamides can affect the carbonic anhydrase pathway, leading to diuresis .

Pharmacokinetics

The ADME properties of furan and sulfonamide derivatives can vary greatly depending on the specific compound. Some furan derivatives are known to have good bioavailability .

Result of action

The molecular and cellular effects of furan and sulfonamide derivatives can be diverse, depending on the specific compound and its targets. For example, some furan derivatives have been found to have antiviral effects .

Action environment

The action, efficacy, and stability of furan and sulfonamide derivatives can be influenced by various environmental factors, such as pH and temperature .

Orientations Futures

The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed studies of its reactivity, and exploration of its potential uses in pharmaceuticals or materials science .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-17-12-3-2-4-13(9-12)19(15,16)14-7-5-11-6-8-18-10-11/h2-4,6,8-10,14H,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLQFQJOWMNPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)

![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)

![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)